molecular formula C6H7F3O B13061629 Cyclopropaneacetaldehyde, 1-trifluoromethyl-

Cyclopropaneacetaldehyde, 1-trifluoromethyl-

Cat. No.: B13061629
M. Wt: 152.11 g/mol
InChI Key: DMUIEKKCRSCVGH-UHFFFAOYSA-N
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Description

Cyclopropaneacetaldehyde, 1-trifluoromethyl- is an organic compound with the molecular formula C6H7F3O. This compound features a cyclopropane ring substituted with a trifluoromethyl group and an aldehyde functional group. The presence of the trifluoromethyl group imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropaneacetaldehyde, 1-trifluoromethyl- can be synthesized through several methods. One common approach involves the trifluoromethylation of cyclopropane derivatives. For instance, the copper-catalyzed cyclic trifluoromethylation of (4,4-disubstituted-2,3-butadienyl)malonates with Togni’s reagent II has been reported. This method installs the trifluoromethyl group at the middle carbon of the allene unit, using 1,10-phenanthroline as the ligand .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Scientific Research Applications

Cyclopropaneacetaldehyde, 1-trifluoromethyl- has several scientific research applications:

Mechanism of Action

The mechanism by which Cyclopropaneacetaldehyde, 1-trifluoromethyl- exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The high electronegativity and lipophilicity of the trifluoromethyl group can significantly alter the compound’s binding affinity and selectivity for specific enzymes and receptors. This can lead to changes in metabolic stability and biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted cyclopropanes and aldehydes, such as:

Uniqueness

Cyclopropaneacetaldehyde, 1-trifluoromethyl- is unique due to the combination of its cyclopropane ring, trifluoromethyl group, and aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[1-(trifluoromethyl)cyclopropyl]acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O/c7-6(8,9)5(1-2-5)3-4-10/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUIEKKCRSCVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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